2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole
Overview
Description
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary targets of this compound are the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication . Bacteria use these pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways . It has been found to be a potent selective inhibitor of the lasB quorum sensing system in Gram-negative bacteria . This inhibition disrupts the bacterial cell–cell communication, thereby affecting their ability to coordinate certain behaviors .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors and coordinate host toxic behaviors . The downstream effects include a reduction in biofilm formation, virulence production, and other pathogenesis .
Result of Action
The result of the compound’s action is a disruption in the bacteria’s ability to coordinate certain behaviors . This includes a reduction in biofilm formation, virulence production, and other pathogenesis . In the LasB system, the compound showed promising quorum-sensing inhibitory activities .
Action Environment
The action of this compound can be influenced by environmental factors. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of the piperazine moiety: This step involves the reaction of the benzothiazole derivative with piperazine under suitable conditions.
Functionalization with the carbonyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at positions adjacent to the sulfur atom. Common reagents include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole include other benzothiazole derivatives such as:
- 2-(4-aminophenyl)benzothiazole
- 2-(4-methylsulfanylphenyl)benzothiazole
- 2-(4-nitrophenyl)benzothiazole
These compounds share the benzothiazole core but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS3/c1-26-13-6-7-15-17(12-13)28-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)27-18/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFJSYDSULXZDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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